(2R)-2-amino-4,4,4-trifluorobutanoic acid
Overview
Description
(2R)-2-amino-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,4-trifluorobutanoic acid typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a trifluoromethylating agent under basic conditions. The reaction conditions often require the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R)-2-amino-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compound to its target, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-4,4,4-trifluorobutyric acid
- (2R)-2-amino-3,3,3-trifluoropropanoic acid
- (2R)-2-amino-2,2,2-trifluoroethanoic acid
Uniqueness
(2R)-2-amino-4,4,4-trifluorobutanoic acid is unique due to its specific arrangement of the trifluoromethyl group on the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4,4,4-trifluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269658 | |
Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-07-9 | |
Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120200-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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